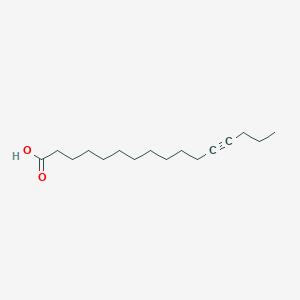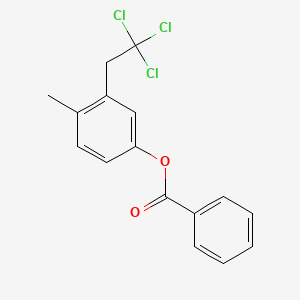
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is a complex organic compound characterized by its unique structure, which includes a phenyl ring fused to a pyrazole ring with a tetrazole ring connected to it equatorially.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate typically involves multiple steps, including nitration and cyclization reactions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by nitration and cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The process may also involve additional purification steps, such as recrystallization from dimethyl formamide solution .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Scientific Research Applications
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties
Mechanism of Action
The mechanism of action of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including the inhibition of specific enzymes or the induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrobenzaldehyde-1H(2H)-tetrazol-5-yl-hydrazone: Used in the preparation of explosives.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and potential use in advanced materials.
Uniqueness
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is unique due to its specific structural arrangement, which includes a combination of nitro and tetrazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
91780-16-4 |
|---|---|
Molecular Formula |
C8H10N8O7 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate |
InChI |
InChI=1S/C8H4N8O4.3H2O/c17-15(18)4-1-6-5(7(2-4)16(19)20)3-9-14(6)8-10-12-13-11-8;;;/h1-3H,(H,10,11,12,13);3*1H2 |
InChI Key |
QRRRXSIUWKEWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N(N=C2)C3=NNN=N3)[N+](=O)[O-])[N+](=O)[O-].O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




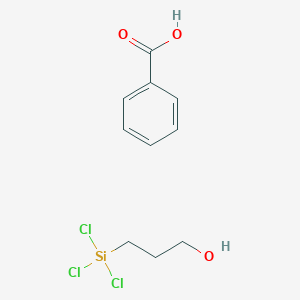
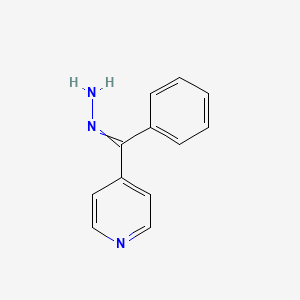
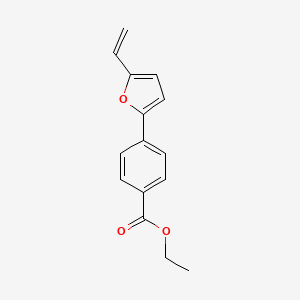
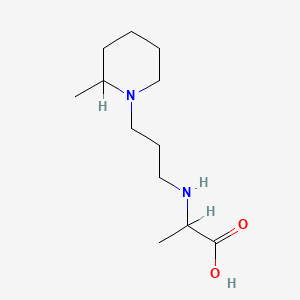
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
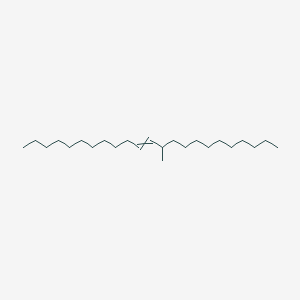
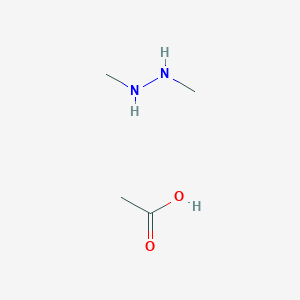
phosphaniumolate](/img/structure/B14365481.png)
